molecular formula C8H13NO B1525539 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol CAS No. 1552375-92-4

4-azatricyclo[4.2.1.0,3,7]nonan-2-ol

Cat. No.: B1525539
CAS No.: 1552375-92-4
M. Wt: 139.19 g/mol
InChI Key: WUBFQEYKZRPUHJ-UHFFFAOYSA-N
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Description

4-azatricyclo[4.2.1.0,3,7]nonan-2-ol is a complex organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its IUPAC name, octahydro-3,5-methanocyclopenta[b]pyrrol-6-ol . This compound is characterized by its tricyclic structure, which includes a nitrogen atom and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclopentane derivative with an amine, followed by cyclization and reduction steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-azatricyclo[4.2.1.0,3,7]nonan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, amines, and substituted tricyclic compounds, which can be further utilized in different chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-azatricyclo[4.2.1.0,3,7]nonan-2-ol is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-azatricyclo[4.2.1.03,7]nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-1-5-3-9-7(8)6(5)2-4/h4-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBFQEYKZRPUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1CNC3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
Reactant of Route 2
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
Reactant of Route 3
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
Reactant of Route 4
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
Reactant of Route 5
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
Reactant of Route 6
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol

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